molecular formula C14H16N4O4S B2383645 ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate CAS No. 1448052-85-4

ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2383645
CAS No.: 1448052-85-4
M. Wt: 336.37
InChI Key: KNPXECAFBKSLSB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a thiazole-acetate ester moiety. This structure combines electron-rich aromatic systems with a flexible ester group, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity. Its synthesis likely involves coupling a pyrazolo-oxazine carboxamide with a thiazole-4-yl acetate precursor, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

ethyl 2-[2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-2-21-12(19)6-9-8-23-14(15-9)16-13(20)10-7-11-18(17-10)4-3-5-22-11/h7-8H,2-6H2,1H3,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPXECAFBKSLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN3CCCOC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines and features a unique structural composition that includes a fused pyrazole and oxazine ring along with a thiazole moiety. The molecular formula is C11H15N3O4C_{11}H_{15}N_{3}O_{4} with a molecular weight of 253.25 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₄
Molecular Weight253.25 g/mol
CAS Number1448071-87-1

Research indicates that compounds within the pyrazolo[5,1-b][1,3]oxazine class exhibit various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, this compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor.

Inhibition of PDE4B

One of the primary biological activities attributed to this compound is its role as a PDE4B inhibitor. PDE4B plays a crucial role in regulating inflammatory responses and has been implicated in various diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of this enzyme can lead to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit significant antibacterial effects. For instance, a related compound was reported to possess an IC50 value against Staphylococcus aureus at concentrations as low as 0.5 μM .

Anti-inflammatory Effects

In animal models, compounds similar to this compound have shown substantial anti-inflammatory activity. A study indicated that such compounds could reduce inflammation markers by up to 64% compared to standard treatments like Celecoxib .

Case Studies

Case Study 1: COX-II Inhibition
A comparative study on various pyrazolo derivatives highlighted the effectiveness of certain analogs in inhibiting cyclooxygenase (COX) enzymes. The compound exhibited moderate inhibitory activity against COX-II with an IC50 value ranging between 0.52 μM and 22.25 μM . These findings suggest potential applications in treating inflammatory conditions.

Case Study 2: Antiparasitic Activity
Research exploring the antiparasitic properties of related compounds found that specific derivatives exhibited significant activity against Trypanosoma brucei, a causative agent of African sleeping sickness. The IC50 values for these compounds were notably lower than traditional treatments .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Source
Target Compound Pyrazolo[5,1-b][1,3]oxazine + thiazole Thiazol-4-yl acetamido, ethyl ester ~349.36 (estimated) -
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (SY123697) Pyrazolo[5,1-b][1,3]oxazine Ethyl carboxylate (no thiazole moiety) 223.23
Ethyl 2-(2-(2-phenoxyacetamido)thiazol-4-yl)acetate (22a) Thiazole + acetate ester Phenoxyacetamido substituent 322.35
N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Pyrazolo[5,1-b][1,3]oxazine Difluoromethoxy pyridyl, cyclopropylcarboxamide 405.36

Enzyme Inhibition Profiles

Data from phosphodiesterase 4C (PDE4C) inhibitors highlight substituent-dependent activity:

Compound IC50 (nM) Key Substituents Source
N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-pyrazolo-oxazine-2-carboxamide 389.0 Difluoromethoxy pyridyl, cyclopropylamide
Azetidin-1-yl-[3-(3-chlorophenyl)-pyrazolo-oxazin-2-yl]methanone 48.2 3-Chlorophenyl, azetidine carbonyl

The target compound’s thiazol-4-yl acetamido group may enhance binding affinity compared to bulkier substituents like difluoromethoxy pyridyl. Chlorophenyl analogues exhibit superior potency, suggesting electron-withdrawing groups improve target interaction .

Physicochemical Properties

  • Solubility : Esters (e.g., ethyl carboxylate in SY123697) improve lipophilicity, whereas acetamido-thiazole groups may enhance aqueous solubility via hydrogen bonding .
  • logP : Trifluoromethyl-substituted analogues (e.g., 10d–10f in ) have higher logP values (~3.5–4.0) compared to the target compound (estimated ~2.8), impacting membrane permeability.

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